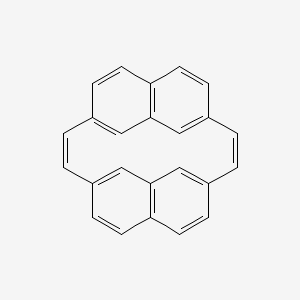
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2'-carboxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- is a complex organic compound that belongs to the azobenzene family Azobenzenes are well-known for their photoisomerization properties, which means they can change their structure when exposed to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- typically involves multiple steps The azobenzene core can be synthesized through the diazotization of aniline derivatives, followed by coupling with another aromatic amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the azobenzene core, functionalization with the desired groups, and purification to obtain the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The methylsulfonyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methylsulfonyloxy groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo compounds or aromatic amines.
Substitution: Various substituted azobenzene derivatives.
科学的研究の応用
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and sensors.
Biology: Employed in the development of light-controlled biomolecules for studying cellular processes.
Medicine: Investigated for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.
作用機序
The mechanism of action of Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- primarily involves its ability to undergo photoisomerization. When exposed to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization can affect molecular interactions, binding affinities, and the overall behavior of the compound in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or interacting with other molecules in a polymer matrix.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Disperse Orange 3: A dye with an azobenzene core used in textile industry.
4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups that also exhibits photoresponsive behavior.
Uniqueness
Azobenzene, 4-bis(2-(methylsulfonyloxy)ethyl)-2’-carboxy-2-methyl- stands out due to its unique combination of functional groups, which enhance its solubility, reactivity, and potential for diverse applications. The presence of carboxy and methylsulfonyloxy groups provides additional sites for chemical modification, making it a versatile compound for research and industrial purposes.
特性
CAS番号 |
40136-85-4 |
|---|---|
分子式 |
C20H25N3O8S2 |
分子量 |
499.6 g/mol |
IUPAC名 |
2-[[4-[bis(2-methylsulfonyloxyethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H25N3O8S2/c1-15-14-16(23(10-12-30-32(2,26)27)11-13-31-33(3,28)29)8-9-18(15)21-22-19-7-5-4-6-17(19)20(24)25/h4-9,14H,10-13H2,1-3H3,(H,24,25) |
InChIキー |
PHSFJAWBKHURGB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
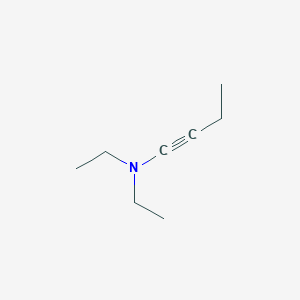

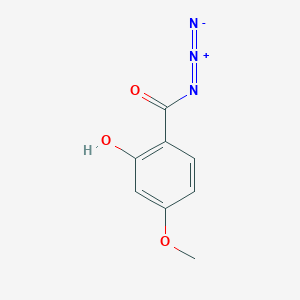
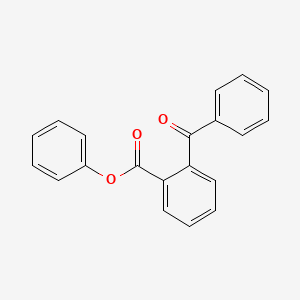
![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
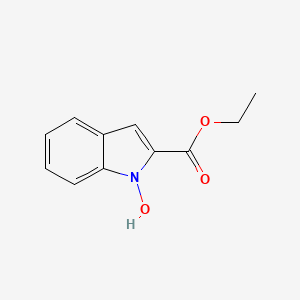


![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)
